molecular formula C13H14Cl2N2 B15148719 4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride

4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride

Cat. No.: B15148719
M. Wt: 269.17 g/mol
InChI Key: IVZBNUCKBYLPSO-UHFFFAOYSA-N
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Description

4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride is a chemical compound with the empirical formula C13H14Cl2N2. It is a derivative of aniline, where the aniline moiety is substituted with a pyridinyl group through an ethenyl linkage. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride typically involves the reaction of 4-bromoaniline with 2-vinylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aniline moiety can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethenyl linkage and pyridinyl group play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(pyridin-4-yl)ethenyl]aniline dihydrochloride
  • 4-[(1E)-2-(pyridin-3-yl)ethenyl]aniline dihydrochloride
  • 4-[(1E)-2-(pyridin-2-yl)vinyl]aniline dihydrochloride

Uniqueness

4-[(1E)-2-(pyridin-2-yl)ethenyl]aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridinyl group influences its reactivity and interaction with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C13H14Cl2N2

Molecular Weight

269.17 g/mol

IUPAC Name

4-(2-pyridin-2-ylethenyl)aniline;dihydrochloride

InChI

InChI=1S/C13H12N2.2ClH/c14-12-7-4-11(5-8-12)6-9-13-3-1-2-10-15-13;;/h1-10H,14H2;2*1H

InChI Key

IVZBNUCKBYLPSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC=C(C=C2)N.Cl.Cl

Origin of Product

United States

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